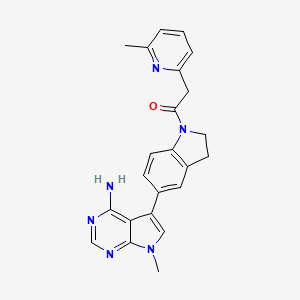![molecular formula C17H24N4O3 B8521682 tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate](/img/structure/B8521682.png)
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate
描述
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrido[2,3-d]pyrimidinone moiety, and a tert-butyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
准备方法
The synthesis of tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the piperidine ring: The pyrido[2,3-d]pyrimidinone intermediate is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine ring.
Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol in the presence of an acid catalyst to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out to replace certain substituents on the piperidine or pyrido[2,3-d]pyrimidinone rings with other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency and selectivity.
科学研究应用
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use this compound to study its effects on cellular processes, signaling pathways, and gene expression, contributing to the understanding of its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used in the development of new materials, catalysts, or as a building block for the synthesis of specialty chemicals.
作用机制
The mechanism of action of tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular functions. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
相似化合物的比较
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-oxopiperidine-1-carboxylate: This compound shares the piperidine carboxylate structure but lacks the pyrido[2,3-d]pyrimidinone moiety, resulting in different biological activities and applications.
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate:
tert-Butyl 2-oxo-2,4-dihydro-1H-spiro[piperidine-4,3-quinoline]-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H24N4O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
tert-butyl 4-(2-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N4O3/c1-17(2,3)24-16(23)20-9-6-13(7-10-20)21-11-12-5-4-8-18-14(12)19-15(21)22/h4-5,8,13H,6-7,9-11H2,1-3H3,(H,18,19,22) |
InChI 键 |
CALJAAFZWWVFRT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC3=C(NC2=O)N=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,3R)-3-(Acetyloxy)cyclopentyl]acetic acid](/img/structure/B8521607.png)

![5-Benzo[d]thiazolecarboxylic acid,4,5,6,7-tetrahydro-4-oxo-,ethyl ester](/img/structure/B8521616.png)
![(R)-tert-Butyl 4-hydroxy-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8521618.png)

![methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate](/img/structure/B8521624.png)




![ethyl 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8521652.png)



